3-benzyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Description
3-Benzyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a quinolizidine alkaloid derivative structurally related to cytisine (1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one) . The core scaffold consists of a bicyclic 1,5-methanopyridodiazepin-8-one system, with a benzyl substituent at position 2. This modification distinguishes it from cytisine (unsubstituted at position 3) and N-methylcytisine (3-methyl substituent) .
Properties
IUPAC Name |
11-benzyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-8-4-7-17-16-9-15(12-20(17)18)11-19(13-16)10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJEOSIUJHZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126516 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109667-42-7 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109667-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves multiple steps. One of the key synthetic routes includes the use of intramolecular Mitsunobu cyclization. This method involves the reaction of 1-fluoro-2-nitrobenzene with S-amino acids, followed by a series of cyclization steps mediated by reagents such as PPh3, I2, and imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to achieve high yields and purity.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Group
The benzyl group serves as a protective moiety for the tertiary amine. Removal via catalytic hydrogenation enables access to the free amine for further derivatization.
| Reaction | Conditions | Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Deprotection | H₂ (1 atm), MeOH, reflux | 20% Pd(OH)₂/C | Yields N-Boc-protected intermediate after subsequent Boc-anhydride treatment |
This reaction is critical for synthesizing analogs like 10-(propoxymethyl) derivatives. The process involves degassing the solvent, hydrogenation under reflux, and purification via semi-preparative HPLC .
Sulfonylation Reactions
After deprotection, the free amine undergoes arylsulfonation with substituted sulfonyl chlorides. This is a key step for introducing sulfonamide functionalities.
| Reaction | Conditions | Reagents | Products | Structural Features |
|---|---|---|---|---|
| Arylsulfonation | Room temperature, inert atmosphere | 4-Chlorophenylsulfonyl chloride, 3-Nitrophenylsulfonyl chloride | Sulfonamide derivatives (e.g., C₁₇H₁₇ClN₂O₃S) | Weak C–H⋯O hydrogen bonds stabilize crystal packing |
The resulting sulfonamides exhibit distinct supramolecular arrangements, as confirmed by X-ray crystallography and Hirshfeld surface analysis .
Alkylation and Functionalization
The tertiary amine and ketone groups serve as sites for alkylation or functional group interconversion.
N-Alkylation
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Benzylation | Allyl bromide, base | K₂CO₃, DMF | Forms 3-benzyl derivatives for intermediate synthesis |
Ketone Reduction
Though not explicitly documented for this compound, analogous cytisine derivatives undergo ketone reduction to secondary alcohols using NaBH₄ or LiAlH₄, suggesting potential applicability .
Crystallographic and Stability Insights
The compound’s reactivity is influenced by its rigid methanopyridodiazocin core and stereochemical configuration:
Scientific Research Applications
3-Benzyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-benzyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Key Differences
The table below summarizes structural variations and their hypothesized impacts:
Key Observations :
- The benzyl group introduces steric bulk and aromatic π-π interactions, which may alter receptor-binding kinetics compared to cytisine .
Pharmacological Activity
2.2.1. Nicotinic Acetylcholine Receptor (nAChR) Modulation
- Cytisine : Partial agonist at α4β2 nAChRs, with higher affinity than nicotine (Ki = 0.5–1 nM) . Used clinically for smoking cessation due to its ability to reduce nicotine cravings .
- N-Methylcytisine: Limited data, but methylation may reduce receptor affinity due to steric hindrance .
2.2.2. Antiproliferative and Cytotoxic Effects
- Cytisine: Moderate cytotoxicity (IC₅₀ = 100–500 µM) against cancer cells (e.g., HepG2, A549) but low toxicity in normal fibroblasts .
- N-Methylcytisine : Less studied; one report indicates lower cytotoxicity than cytisine .
- 3-Substituted Derivatives: N-(4-Iodobenzyl)cytisine: IC₅₀ < 10 µM against lung (NCI-H358) and neuroepithelioma (SK-N-MC) cells . 3-(3-Aminopropyl)cytisine: Antiproliferative activity linked to ROS-mediated apoptosis .
Biological Activity
3-Benzyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity associated with this compound based on current research findings.
The molecular formula of 3-benzyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is C19H20N2. Its structure features a bicyclic system that may contribute to its biological properties. The compound has a molecular weight of approximately 276.376 g/mol and exhibits a density of 1.172 g/cm³ .
Biological Activity
Research into the biological activity of this compound reveals several promising areas:
Antimicrobial Activity
Several studies have indicated that derivatives of benzyl compounds exhibit antimicrobial properties. For example, compounds similar to 3-benzyl derivatives have shown effectiveness against various bacterial strains and fungi . The structure-activity relationship (SAR) suggests that modifications in the benzyl moiety can enhance antimicrobial efficacy.
Anticancer Potential
Preliminary studies have suggested that compounds within this class may exhibit anticancer properties. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Specific cell lines tested include MCF-7 (breast cancer) and HeLa (cervical cancer), where significant cytotoxic effects were observed.
Neuroprotective Effects
Research indicates that some derivatives may offer neuroprotective effects potentially through modulation of neurotransmitter systems or by reducing oxidative stress . This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
A number of case studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study published in PubMed investigated the activity of various benzyl derivatives against Mycobacterium avium and Mycobacterium kansasii. The results indicated that certain modifications in the structure led to enhanced activity against these pathogens .
- Cytotoxicity Assessment : In vitro assays were performed on various cancer cell lines where 3-benzyl derivatives were tested for their ability to inhibit cell growth. Results showed a dose-dependent response indicating significant potential for further development as anticancer agents .
- Neuroprotective Mechanism : A study explored the neuroprotective properties of related compounds through in vivo models. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress .
Data Tables
Q & A
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : A combination of 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. For example:
- 1H NMR identifies proton environments (e.g., benzyl group protons at δ ~2.5–3.5 ppm and aromatic protons at δ ~7.0–7.5 ppm).
- 13C NMR confirms carbon types (e.g., carbonyl carbons at δ ~160–180 ppm).
- IR detects functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹).
- HRMS validates molecular weight (e.g., observed vs. calculated mass error < 5 ppm) .
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| 1H NMR | Benzyl protons (δ 2.5–3.5) | Substituent positioning |
| HRMS | m/z 550.0816 (observed) | Molecular formula confirmation |
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage : Keep in airtight containers away from heat sources (≥25°C) to prevent decomposition .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent splashing .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer :
- One-Pot Reactions : Optimize stepwise cyclization and benzylation using catalysts like NaH in DMF, as seen in analogous diazocine syntheses .
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like unreacted benzyl halides .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., diastereomers or oxidation products) .
- Variable-Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40–60°C) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl group is susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess stability .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can researchers assess the compound’s thermodynamic stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
- Activation Energy Analysis : Use DSC/TGA to measure decomposition kinetics and identify stable temperature/pH ranges .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity .
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
- Crystallization : Induce selective crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can reaction mechanisms for byproduct formation be elucidated?
- Methodological Answer :
- Isotopic Labeling : Track 13C-labeled intermediates via NMR to identify pathways .
- Kinetic Studies : Measure rate constants under varying temperatures to deduce rate-determining steps .
- Trapping Experiments : Add scavengers (e.g., TEMPO) to intercept radicals or carbocations .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
